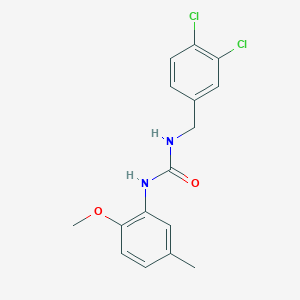
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has been widely used in agriculture to control weed growth. Despite its effectiveness, the use of DCMU has been controversial due to its potential environmental and health hazards. In
Mécanisme D'action
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits photosynthesis by blocking the electron transport chain in the thylakoid membrane of chloroplasts. Specifically, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea binds to the D1 protein in photosystem II, preventing the transfer of electrons from water to plastoquinone. This results in the accumulation of electrons in the reaction center, leading to the production of ROS and ultimately, the inhibition of photosynthesis.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have both direct and indirect effects on plant metabolism. Direct effects include the inhibition of photosynthesis, while indirect effects include changes in gene expression and the accumulation of ROS. N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to affect the growth and development of plants, particularly in the early stages of growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its specificity for photosystem II. This allows researchers to investigate the role of photosynthesis in plant growth and development with minimal interference from other metabolic processes. However, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have toxic effects on some plant species at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research that could benefit from the use of N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area is the investigation of the role of ROS in plant signaling pathways. Another area is the development of new herbicides that target photosystem II with greater specificity and lower toxicity. Additionally, N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea could be used to study the effect of photosynthesis inhibitors on plant-microbe interactions and the soil microbiome.
Méthodes De Synthèse
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3,4-dichlorobenzylamine with phosgene to form 3,4-dichlorobenzyl isocyanate. The isocyanate is then reacted with 2-methoxy-5-methylphenylamine to form N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea.
Applications De Recherche Scientifique
N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied in the field of plant physiology and biochemistry. It is commonly used as a tool to investigate the role of photosynthesis in plant growth and development. N-(3,4-dichlorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has also been used to study the effect of photosynthesis inhibitors on the production of reactive oxygen species (ROS) in plants.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10-3-6-15(22-2)14(7-10)20-16(21)19-9-11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMDIDYUGJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-3-(2-methoxy-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)



![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)